molecular formula C18H17N3OS B2788394 6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 879935-00-9

6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Cat. No.: B2788394
CAS No.: 879935-00-9
M. Wt: 323.41
InChI Key: PGQRHNXZEOIQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrimidines . It is a derivative of pyrimidine, a six-membered heterocyclic ring structure with nitrogen atoms at positions 1 and 3 .


Synthesis Analysis

The synthesis of similar compounds often involves the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms . The ring is substituted with various functional groups, including a carbothioamide group .

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

A study by Ramadan, El‐Helw, and Sallam (2019) explored a pyrimidinethione derivative closely related to the chemical . This derivative showed potential in antitumor and antimicrobial activities, indicating similar potential applications for the chemical in focus (Ramadan, El‐Helw, & Sallam, 2019).

Synthesis of Tetrahydropyrimidine Derivatives

Maiboroda and Simurova (2016) described a synthesis process involving compounds similar to 6-methyl-2-oxo-N,4-diphenyl-tetrahydropyrimidine-5-carbothioamide, highlighting the chemical's relevance in the synthesis of various heterocyclic compounds (Maiboroda & Simurova, 2016).

Reactions and Synthesis Studies

Kappe and Roschger (1989) investigated reactions of similar tetrahydropyrimidine derivatives, providing insight into the chemical behavior and potential applications of the target compound in synthetic chemistry (Kappe & Roschger, 1989).

Biological Activity and Pharmacological Evaluation

Shafiq et al. (2020) synthesized halogenated pyrimidine derivatives and evaluated their anticancer, antifungal, and insecticidal activities. This study indicates the potential of similar compounds in pharmacological applications (Shafiq et al., 2020).

Future Directions

The future directions for research on “6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” and similar compounds could involve further exploration of their potential biological activities, including their antimicrobial, anticancer, and neuroprotective properties . Additionally, further studies could focus on optimizing their synthesis and characterizing their physical and chemical properties .

Properties

IUPAC Name

6-methyl-2-oxo-N,4-diphenyl-3,4-dihydro-1H-pyrimidine-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-15(17(23)20-14-10-6-3-7-11-14)16(21-18(22)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,23)(H2,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQRHNXZEOIQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.